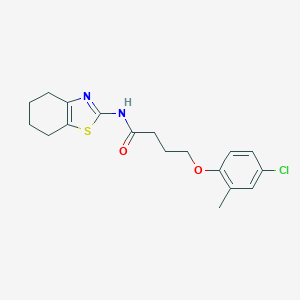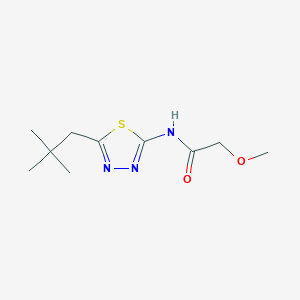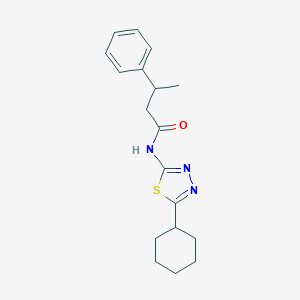![molecular formula C30H31N3O2 B216344 10-acetyl-3-(4-tert-butylphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216344.png)
10-acetyl-3-(4-tert-butylphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-acetyl-3-(4-tert-butylphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. This compound is also known as GSK-3β inhibitor and has been found to have a wide range of biochemical and physiological effects.
科学的研究の応用
10-acetyl-3-(4-tert-butylphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been extensively studied for its potential applications in various fields. One of the primary applications of this compound is in the treatment of Alzheimer's disease. This compound has been found to inhibit the activity of GSK-3β, which is a key enzyme involved in the development of Alzheimer's disease. Inhibition of GSK-3β activity has been found to reduce the accumulation of amyloid-beta plaques in the brain, which is a hallmark of Alzheimer's disease.
Apart from Alzheimer's disease, this compound has also been studied for its potential applications in the treatment of diabetes, cancer, and bipolar disorder. In diabetes, this compound has been found to improve insulin sensitivity and reduce blood glucose levels. In cancer, this compound has been found to inhibit the growth and proliferation of cancer cells. In bipolar disorder, this compound has been found to stabilize mood and reduce symptoms of depression and mania.
作用機序
10-acetyl-3-(4-tert-butylphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one works by inhibiting the activity of GSK-3β. GSK-3β is a key enzyme involved in various cellular processes such as glycogen metabolism, gene expression, and cell cycle regulation. Inhibition of GSK-3β activity has been found to have a wide range of physiological effects such as improved insulin sensitivity, reduced inflammation, and reduced cell proliferation.
Biochemical and Physiological Effects:
10-acetyl-3-(4-tert-butylphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been found to have a wide range of biochemical and physiological effects. Some of the key effects of this compound are:
1. Inhibition of GSK-3β activity
2. Improved insulin sensitivity
3. Reduced inflammation
4. Reduced cell proliferation
5. Stabilization of mood
実験室実験の利点と制限
10-acetyl-3-(4-tert-butylphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several advantages and limitations for lab experiments. Some of the advantages are:
1. High purity and yield of the product
2. Wide range of potential applications
3. Well-established mechanism of action
Some of the limitations are:
1. Limited availability of the compound
2. Limited information on the long-term effects of the compound
3. Limited information on the pharmacokinetics of the compound
将来の方向性
There are several future directions for the research on 10-acetyl-3-(4-tert-butylphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one. Some of the future directions are:
1. Further studies on the long-term effects of the compound
2. Development of more efficient synthesis methods
3. Studies on the pharmacokinetics of the compound
4. Studies on the potential applications of the compound in other fields such as neurodegenerative diseases and cardiovascular diseases
5. Development of more potent and selective inhibitors of GSK-3β activity.
Conclusion:
In conclusion, 10-acetyl-3-(4-tert-butylphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a promising compound with a wide range of potential applications. The compound works by inhibiting the activity of GSK-3β and has been found to have several biochemical and physiological effects. Although the compound has several advantages, such as a well-established mechanism of action, there are also several limitations, such as limited availability and limited information on the long-term effects of the compound. Future research on this compound should focus on developing more efficient synthesis methods, studying the pharmacokinetics of the compound, and exploring its potential applications in other fields.
合成法
The synthesis method of 10-acetyl-3-(4-tert-butylphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves the reaction of 4-tert-butylphenylacetic acid with acetic anhydride to form an acetyl derivative. The acetyl derivative is then reacted with 4-pyridinylhydrazine to form the desired product. The yield of the product is around 70% and the purity is around 99%.
特性
製品名 |
10-acetyl-3-(4-tert-butylphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one |
|---|---|
分子式 |
C30H31N3O2 |
分子量 |
465.6 g/mol |
IUPAC名 |
5-acetyl-9-(4-tert-butylphenyl)-6-pyridin-4-yl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C30H31N3O2/c1-19(34)33-26-8-6-5-7-24(26)32-25-17-22(20-9-11-23(12-10-20)30(2,3)4)18-27(35)28(25)29(33)21-13-15-31-16-14-21/h5-16,22,29,32H,17-18H2,1-4H3 |
InChIキー |
MLASCQDFELZPIC-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)C(C)(C)C)NC4=CC=CC=C41)C5=CC=NC=C5 |
正規SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)C(C)(C)C)NC4=CC=CC=C41)C5=CC=NC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(dipropylsulfamoyl)phenyl]-3-methylbutanamide](/img/structure/B216261.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylbutanamide](/img/structure/B216262.png)


![2,2-dimethyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide](/img/structure/B216268.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B216269.png)
![5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-phenylisoxazole-4-carboxamide](/img/structure/B216270.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B216271.png)

![N-[4-(dipropylsulfamoyl)phenyl]cyclohexanecarboxamide](/img/structure/B216275.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B216278.png)
![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-3-phenylbutanamide](/img/structure/B216282.png)

![N-[4-(dipropylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B216285.png)